An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents targeting a wide range of diseases. Compounds incorporating this moiety have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The continued exploration of substituted pyrazolo[1,5-a]pyridines, such as Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, is therefore of considerable interest to the scientific community.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. It is intended to serve as a valuable resource for researchers actively engaged in the synthesis, characterization, and application of this and related compounds. Where experimental data is not publicly available, this guide offers insights based on the analysis of structurally similar molecules and outlines the established methodologies for empirical determination.
Molecular Structure and Core Physicochemical Properties
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a bicyclic heteroaromatic compound. The planar structure of the pyrazolo[1,5-a]pyridine ring system has been confirmed through X-ray crystallography of related derivatives.[1][2] This planarity influences the molecule's stacking interactions and its potential to bind to biological targets.
Below is a summary of the key physicochemical properties for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate:
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3][4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | Data not available; predicted to be a solid at room temperature. For a related compound, ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, the melting point is 141.5-147.5 °C.[6] | |
| Boiling Point | Data not available. | |
| Solubility | Limited solubility in water. Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[7] | |
| pKa (Predicted) | 0.33 ± 0.30 | [5] |
| LogP (Predicted) | Data not available. Given its structure, a moderately lipophilic character is expected. | |
| Storage | Recommended storage at 2-8°C.[4][5] |
Causality Behind Properties: The methoxy group at the 6-position and the ethyl carboxylate at the 3-position significantly influence the molecule's polarity, solubility, and reactivity. The ester group provides a site for hydrogen bonding and potential hydrolysis, while the methoxy group can modulate electron density within the aromatic system.
Synthesis and Purification
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyridines
The following is a generalized, self-validating protocol that can be adapted for the synthesis of the target molecule.
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Ylide Formation: To a solution of the appropriately substituted N-aminopyridine in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate) and stir at room temperature.
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Cycloaddition: Slowly add the dipolarophile (e.g., ethyl propiolate) to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazolo[1,5-a]pyridine derivative.[7]
Spectroscopic Characterization
While experimental spectra for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine core, the methoxy group, and the ethyl ester moiety. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a related compound, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ethyl group protons appear as a quartet around 4.0 ppm and a triplet around 1.1 ppm.[10]
2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (typically >160 ppm). The aromatic carbons will appear in the range of 100-150 ppm, and the aliphatic carbons of the ethyl and methoxy groups will be upfield. For a similar heterocyclic ester, the carbonyl carbon appears at 165.8 ppm.[10]
3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching vibrations, and C=C and C=N stretching of the aromatic rings. For a similar structure, characteristic peaks were observed at 1729 cm⁻¹ (C=O) and in the fingerprint region for the aromatic system.
4. Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.22 g/mol ). The fragmentation pattern is likely to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (-CO). Studies on similar pyrazolopyridine esters show initial fragmentation by elimination of an ethanol molecule.[11]
Experimental Protocols for Physicochemical Property Determination
For researchers wishing to determine the precise physicochemical properties of this compound, the following standard, self-validating protocols are recommended.
Caption: Workflow for the determination of physicochemical properties.
1. Melting Point Determination (Capillary Method)
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Apparatus: Digital melting point apparatus.
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Procedure:
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A small, dry sample of the purified compound is packed into a capillary tube.
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The tube is placed in the heating block of the apparatus.
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The temperature is increased at a slow, controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
-
-
Validation: The sharpness of the melting point range is an indicator of purity.
2. Solubility Determination (Shake-Flask Method)
-
Apparatus: Temperature-controlled shaker, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.
-
The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis).
-
-
Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
3. LogP Determination (Shake-Flask Method)
-
Apparatus: Separatory funnel, pH meter, analytical method (HPLC or UV-Vis).
-
Procedure:
-
A solution of the compound in a suitable solvent (e.g., n-octanol) is prepared.
-
The organic solution is mixed with an equal volume of an aqueous buffer (typically pH 7.4) in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
-
Validation: The sum of the amount of compound in both phases should be close to the initial amount.
Reactivity and Potential Applications
The pyrazolo[1,5-a]pyridine scaffold is known for its reactivity in various chemical transformations, allowing for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The aromatic ring system can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.
The broad range of biological activities associated with pyrazolo[1,5-a]pyridine derivatives suggests that Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could be a valuable intermediate in the synthesis of novel drug candidates.[12][13][14] The pyrazole moiety is a key component in numerous approved drugs, highlighting its importance as a pharmacophore.
Conclusion
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with established methodologies for their determination. By understanding these fundamental characteristics, researchers can better design and execute experiments aimed at the synthesis of novel derivatives and the exploration of their therapeutic potential. The information presented herein is intended to facilitate further research and development in this exciting area of chemical science.
References
Sources
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- 6. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, 98% 5 g | Buy Online [thermofisher.com]
- 7. ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE: Properties, Uses, Safety Data, Synthesis | Buy High-Purity Chemicals China [pipzine-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. rsc.org [rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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